Tirilazad mesylate hydrate is a synthetic compound classified as a 21-aminosteroid and is primarily recognized for its neuroprotective properties. It was initially developed to mitigate ischemic damage in the brain, particularly in the context of stroke. Despite its promise in animal models, clinical trials have yielded mixed results, leading to questions about its efficacy in human applications.
Tirilazad mesylate was developed by Pharmacia & Upjohn and is derived from the piperazine class of compounds. The compound is often studied for its potential in treating conditions associated with oxidative stress and inflammation, such as strokes and traumatic brain injuries.
Tirilazad mesylate is classified under several categories:
The synthesis of tirilazad mesylate generally involves multi-step chemical reactions starting from piperazine derivatives. The process typically includes:
The synthesis can be optimized using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of tirilazad mesylate is . It features a piperazine ring substituted with various functional groups that contribute to its pharmacological activity.
Tirilazad mesylate undergoes several chemical reactions relevant to its pharmacological action:
The effectiveness of tirilazad in scavenging reactive oxygen species has been demonstrated through various assays measuring lipid peroxidation and cell viability in vitro.
Tirilazad exerts its neuroprotective effects primarily through:
In animal studies, tirilazad has been shown to reduce infarct volume by approximately 29% and improve neurological scores by around 48%, indicating significant neuroprotective effects under controlled conditions .
Tirilazad mesylate has been investigated for various applications:
Despite its promising laboratory results, clinical trials have not consistently supported its use in humans, particularly concerning acute ischemic stroke where it may worsen outcomes . Thus, while tirilazad mesylate hydrate demonstrates significant potential in preclinical studies, further research is necessary to clarify its role in clinical settings.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: